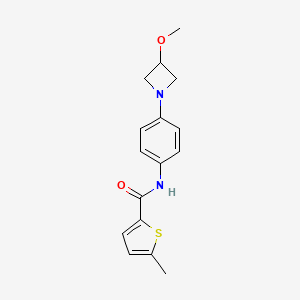
3-(1-金刚烷基)-4-甲氧基苯甲酸
描述
“3-(1-Adamantyl)-4-methoxybenzoic acid” is a compound that features an adamantyl group, which is a polycyclic hydrocarbon known for its unique structural, biological, and stimulus-responsive properties . The adamantyl group is a fusion of three cyclohexane rings, making the molecule both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantyl group is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of “3-(1-Adamantyl)-4-methoxybenzoic acid” involves several steps. The synthesis scheme includes alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring, O-alkylation of the resulting 2-(1-adamantyl)-4-bromophenol with methyl iodide, coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, and finally, alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate .Molecular Structure Analysis
The molecular structure of “3-(1-Adamantyl)-4-methoxybenzoic acid” is characterized by the fusion of three cyclohexane rings, which is a characteristic feature of the adamantyl group . The relative configurations of diastereoisomers have been determined by NMR spectroscopy comparing the values of coupling constants .Chemical Reactions Analysis
The key stage in constructing the carbon skeleton of “3-(1-Adamantyl)-4-methoxybenzoic acid” is the formation of the C-C bond between the 3-(1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments . This is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .科学研究应用
1. 磁性及π-堆积
与3-(1-金刚烷基)-4-甲氧基苯甲酸密切相关的化合物3-金刚烷基-1-苯基-1,4-二氢苯并[e][1,2,4]三嗪-4-基,在磁化率研究中展示出显著的性质。该化合物结晶为带有孤立自旋苯并三嗪基团的自由基链,表明由于自旋不相互作用而具有典型的顺磁性行为(Constantinides et al., 2016)。
2. 癌细胞中的抗增殖和凋亡活性
源自类似化合物的分子E)-4-[3'-(1-金刚烷基)-4'-羟基苯基]-3-氯肉桂酸,表现出显著的凋亡和抗增殖活性。它作为一种强效剂,针对各种癌细胞系,包括急性髓细胞白血病以及乳腺癌、肺癌和前列腺癌细胞。该化合物还抑制在某些白血病中升高的SHP-2蛋白酪氨酸磷酸酶(Dawson et al., 2007)。
3. 皮肤病学中的合成和应用
与3-(1-金刚烷基)-4-甲氧基苯甲酸密切相关的化合物,特别是6-[3-(1-金刚烷基)-4-甲氧基苯基]-2-萘甲酸,已经以[14C]-标记的形式合成,并且是治疗角化症的一种有前途的新药(Pilgrim et al., 1991)。
4. 与DNA相互作用和潜在的治疗应用
与3-(1-金刚烷基)-4-甲氧基苯甲酸相关的化合物6[3-(1-金刚烷基)-4-甲氧基苯基]-2-萘甲酸(Adapalene®)表现出与DNA的显著相互作用。这种相互作用主要由金刚烷基团相关的疏水相互作用稳定,使其成为治疗应用中一种有趣的化合物(Milanese et al., 2011)。
5. 抗菌活性
金刚烷衍生物,包括与3-(1-金刚烷基)-4-甲氧基苯甲酸结构相似的衍生物,已经显示出针对各种细菌和酵母样致病真菌白色念珠菌的有效广谱抗菌活性。这突出了它们作为抗菌治疗中治疗剂的潜力(El-Emam et al., 2012)。
作用机制
安全和危害
未来方向
The future directions for “3-(1-Adamantyl)-4-methoxybenzoic acid” and similar compounds could involve further exploration of their unique properties and potential applications. For instance, the Suzuki-Miyaura method, a contemporary method of forming C-C bonds, has been proposed as a key stage in constructing the carbon skeleton of the compound .
属性
IUPAC Name |
3-(1-adamantyl)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZRMETXJWTWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-4-methoxybenzoic acid | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2630165.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630166.png)



![4-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2630170.png)

![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2630177.png)
![4-[(2,6-Dichlorophenyl)methyl]morpholine](/img/structure/B2630179.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2630182.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)
